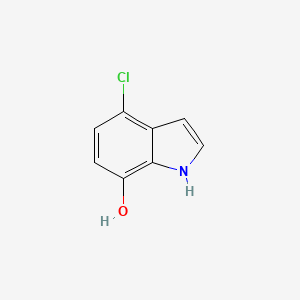
4-chloro-1H-indol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The presence of a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring imparts unique chemical properties to this compound, making it a valuable compound in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indol-7-ol can be achieved through several methods. One common approach involves the reaction of 7-hydroxyindole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position . The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical production .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom at the 4-position can be reduced to form a hydrogen-substituted indole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Formation of 4-chloro-1H-indol-7-one.
Reduction: Formation of 1H-indol-7-ol.
Substitution: Formation of 4-substituted indole derivatives, such as 4-amino-1H-indol-7-ol or 4-thio-1H-indol-7-ol.
Applications De Recherche Scientifique
4-chloro-1H-indol-7-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-indol-7-ol: Similar structure with a bromine atom instead of chlorine.
4-fluoro-1H-indol-7-ol: Similar structure with a fluorine atom instead of chlorine.
4-iodo-1H-indol-7-ol: Similar structure with an iodine atom instead of chlorine.
Uniqueness
4-chloro-1H-indol-7-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and biological activity, making it distinct from other halogen-substituted indole derivatives .
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
4-chloro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H |
Clé InChI |
FBNJAKSTGDZHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CNC2=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)

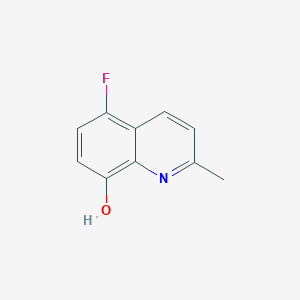
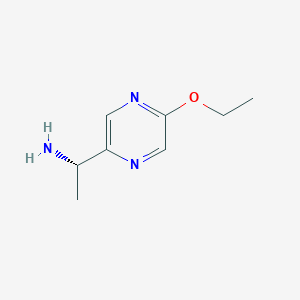
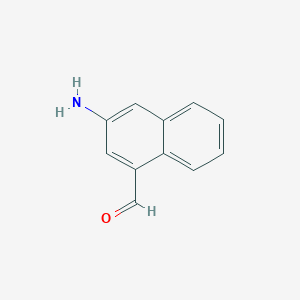


![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

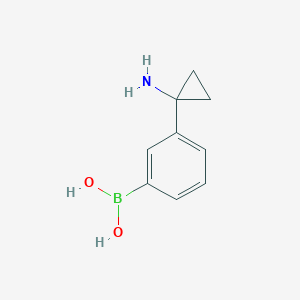
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)

